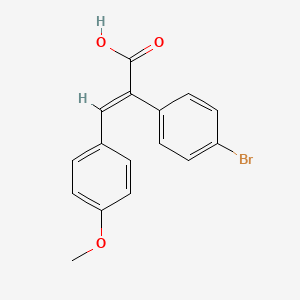

A-(4-Bromophenyl)-4-methoxycinnamic acid

Description

A-(4-Bromophenyl)-4-methoxycinnamic acid is a synthetic derivative of cinnamic acid, characterized by a 4-methoxy group on the aromatic ring and a 4-bromophenyl substitution at the α-position of the carboxylic acid chain.

4-Methoxycinnamic acid (CAS: 830-09-1) is a naturally occurring phenylpropanoid found in plants like Dianthus superbus and Bambusa beecheyana . It exhibits diverse biological activities, including antifungal, neuroprotective, and antidiabetic properties. For instance, it reduces Aspergillus fumigatus biofilm formation at 0.4–3.2 mM and lowers plasma glucose in streptozotocin-induced diabetic rats at 40 mg/kg . Its structure features a methoxy group at the para position of the cinnamic acid backbone, enhancing electron density and influencing reactivity .

The bromophenyl-substituted analog, 4-bromocinnamic acid (CAS: 1200-07-3), is synthesized via microwave-assisted methods and serves as a precursor in organic reactions . The bromine atom introduces steric and electronic effects, altering solubility and bioactivity compared to methoxy derivatives.

Properties

IUPAC Name |

(E)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUCYOCHRIKFFH-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Br)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-(4-Bromophenyl)-4-methoxycinnamic acid typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent decarboxylation step to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of A-(4-Bromophenyl)-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Antifungal Activity

- 4-Methoxycinnamic Acid : Lacks chemosensitizing effects (Fractional Inhibitory Concentration Index, FICI = 2.0) when combined with caspofungin (CAS) or oligomycin (OG) against Aspergillus brasiliensis. This indicates antagonism, unlike 4-methylcinnamic acid (FICI = 0.8–1.0), which enhances antifungal efficacy synergistically .

Neuroprotective and Anticancer Properties

- 4-Methoxycinnamic Acid: Reverses MK-801-induced cognitive deficits in mice (80 mg/kg) and reduces dysplastic liver cells in carcinogenesis models .

- 4-Methylcinnamic Acid : Demonstrates chemopreventive activity but lacks neuroprotective data.

Physicochemical Properties

Substituent Impact on Reactivity and Bioavailability

- Electron-Donating Groups (e.g., -OCH₃) : Increase aromatic ring electron density, enhancing antioxidant activity but reducing electrophilic reactivity. This explains 4-methoxycinnamic acid’s strong free-radical scavenging .

- Electron-Withdrawing Groups (e.g., -Br): Decrease electron density, improving stability against oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.